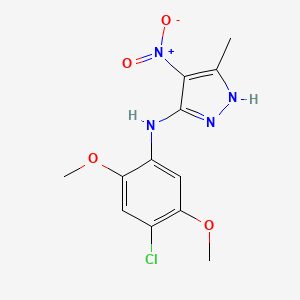![molecular formula C17H9Cl3F3N3S B11108950 5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11108950.png)
5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including dichlorobenzaldehyde, chlorophenyl, trifluoromethyl, and thiazolyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2,4-dichlorobenzaldehyde through the chlorination of benzaldehyde. This is followed by the synthesis of the thiazole ring, which can be achieved through the reaction of 4-chlorophenyl isothiocyanate with trifluoroacetic acid and subsequent cyclization.
The final step involves the condensation of 2,4-dichlorobenzaldehyde with the thiazole derivative in the presence of a hydrazine derivative under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with the use of continuous flow reactors to enhance efficiency and yield. The process may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies investigating its mechanism of action and efficacy in various disease models.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: A simpler compound with similar reactivity but lacking the additional functional groups present in the hydrazone derivative.
4-Chlorophenyl isothiocyanate: A precursor in the synthesis of the thiazole ring, with distinct chemical properties and applications.
Trifluoroacetic acid: Used in the synthesis of the thiazole ring, with its own unique reactivity and applications in organic synthesis.
Uniqueness
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity
Properties
Molecular Formula |
C17H9Cl3F3N3S |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H9Cl3F3N3S/c18-11-4-1-9(2-5-11)14-15(17(21,22)23)25-16(27-14)26-24-8-10-3-6-12(19)7-13(10)20/h1-8H,(H,25,26)/b24-8+ |
InChI Key |
PGYFFMRRYBSKIO-KTZMUZOWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)NN=CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B11108879.png)
![7-(3-Methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11108885.png)
![N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11108898.png)
![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)
![(2S,3S,10bR)-2-phenyl-3-(phenylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11108905.png)
![Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11108908.png)

![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11108928.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11108930.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108958.png)
